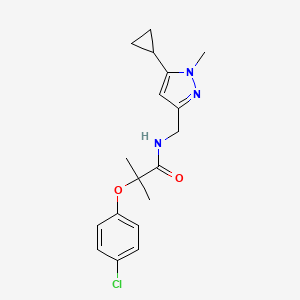
4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound . It is a white crystal or colorless prismatic crystal . It is soluble in dioxane, slightly soluble in ether, and insoluble in cold water. It decomposes into tetrachlorophthalic acid in hot water .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method was reported by Pratt et al .Molecular Structure Analysis
The molecular structure of this compound has been characterized using low-temperature single-crystal X-ray diffraction . The compound forms an orthorhombic yellow prism in the space group ‘P 2 21 21’ with an experimental crystal density of 1.767 g/cm^3 at 173 K .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds such as 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid . It has also been used in the synthesis of 6-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-2H-isoindol-2-yl)-hexanoic acid butyl ester .Physical And Chemical Properties Analysis
The compound has a melting point of 254-256℃ and a boiling point of 371℃ . It has a molecular weight of 134.1353 .Safety and Hazards
The compound is classified as a combustible solid and is considered to be acutely toxic. It is also classified as a carcinogen (Carc. 1B), an eye irritant (Eye Dam. 1), a respiratory sensitizer (Resp. Sens. 1), a skin sensitizer (Skin Sens. 1), and a substance toxic to specific target organs on repeated exposure (STOT RE 2) .
Direcciones Futuras
Propiedades
IUPAC Name |
4,5,6,7-tetrachloro-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDDLNUQYMMLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2974305.png)
![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)
![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)



![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-propylphenyl)methanone hydrochloride](/img/structure/B2974323.png)
![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)